Sorangicin A

Beschreibung

Eigenschaften

Molekularformel |

C47H66O11 |

|---|---|

Molekulargewicht |

807 g/mol |

IUPAC-Name |

(E,6R)-6-methyl-8-[(1S,4Z,6Z,8E,10R,12R,14R,16S,17E,20R,21R,22S,24R,25S,26S,27E,31E,34S,36S,40R)-22,25,26-trihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]non-7-enoic acid |

InChI |

InChI=1S/C47H66O11/c1-30(17-14-15-23-44(50)51)27-31(2)47-40-26-25-34(54-47)18-10-6-5-7-11-19-35(48)46(53)43-28-36(49)32(3)37(56-43)21-16-22-38-33(4)41-29-42(55-38)39(57-41)20-12-8-9-13-24-45(52)58-40/h6,8-13,16,19-20,22,24-27,30,32-43,46-49,53H,5,7,14-15,17-18,21,23,28-29H2,1-4H3,(H,50,51)/b9-8-,10-6+,19-11+,20-12+,22-16+,24-13-,31-27+/t30-,32-,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,46+,47+/m1/s1 |

InChI-Schlüssel |

OTABDKFPJQZJRD-QLGZCQHWSA-N |

SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Isomerische SMILES |

C[C@H]1[C@H]2C/C=C/[C@H]3[C@@H]([C@H]4C[C@@H](O3)[C@H](O4)/C=C/C=C\C=C/C(=O)O[C@H]5C=C[C@H](C/C=C/CC/C=C/[C@@H]([C@@H]([C@H](O2)C[C@@H]1O)O)O)O[C@H]5/C(=C/[C@H](C)CCCCC(=O)O)/C)C |

Kanonische SMILES |

CC1C2CC=CC3C(C4CC(O3)C(O4)C=CC=CC=CC(=O)OC5C=CC(CC=CCCC=CC(C(C(O2)CC1O)O)O)OC5C(=CC(C)CCCCC(=O)O)C)C |

Synonyme |

sorangicin A sorangicin-A |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sorangicin A: A Technical Guide to its Discovery and Isolation from Sorangium cellulosum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Sorangicin A, a potent macrocyclic polyether antibiotic produced by the myxobacterium Sorangium cellulosum. The document details the producing microorganism, cultivation, extraction, and purification strategies, along with its mechanism of action.

Introduction

This compound is a novel antibiotic belonging to the macrolide polyether class of natural products. It was first isolated in 1985 from the fermentation broth of Sorangium cellulosum strain So ce 12.[1] this compound exhibits powerful inhibitory activity against eubacterial RNA polymerase, making it a subject of significant interest for the development of new antibacterial agents.[2][3] The antibiotic is active against a broad spectrum of Gram-positive bacteria and, at higher concentrations, also inhibits Gram-negative bacteria.[2] Notably, yeasts and molds are resistant.[2] The producing organism, Sorangium cellulosum, is a myxobacterium known for its production of a diverse array of secondary metabolites with various biological activities.

Data Presentation

Producing Microorganism

| Parameter | Description |

| Organism | Sorangium cellulosum (formerly Polyangium cellulosum) |

| Strain | So ce12[1] |

| Phylum | Myxococcota |

| Class | Myxococcia |

| Order | Myxococcales |

| Family | Polyangiaceae |

Biological Activity of this compound

| Organism Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Gram-positive bacteria (including mycobacteria) | 0.01 - 0.1 µg/mL | [2] |

| Gram-negative bacteria | 3 - 30 µg/mL | [2] |

Experimental Protocols

Fermentation of Sorangium cellulosum So ce12

While the precise media composition and fermentation parameters for optimal this compound production are detailed in the original publications by Jansen et al., a general approach for the cultivation of Sorangium cellulosum can be outlined. Myxobacteria are typically cultivated in media containing complex organic sources. For the production of other secondary metabolites like epothilons by Sorangium cellulosum, a culture broth containing an adsorber resin such as XAD-16 has been utilized to capture the excreted active metabolites.[4]

General Fermentation Protocol:

-

Inoculum Preparation: A seed culture of Sorangium cellulosum So ce12 is prepared by inoculating a suitable liquid medium (e.g., containing peptone, yeast extract, and soluble starch) and incubating at 30°C with agitation.

-

Production Culture: The production medium, likely containing a carbon source (e.g., starch), a nitrogen source (e.g., soy meal), and mineral salts, is inoculated with the seed culture.

-

Adsorber Resin Addition: An adsorber resin (e.g., Amberlite XAD-16) is added to the production culture to bind the extracellularly produced this compound.[4] This method facilitates the initial capture and concentration of the target compound.

-

Incubation: The fermentation is carried out at 30°C for a period of 7 to 14 days with controlled aeration and agitation.

-

Harvesting: After the fermentation period, the adsorber resin and mycelia are harvested by filtration or centrifugation.

Extraction of this compound

The extraction process aims to separate this compound from the culture broth and biomass.

-

Resin Separation: The adsorber resin is separated from the culture broth and cell mass.

-

Elution from Resin: The this compound is eluted from the adsorber resin using an organic solvent such as methanol (B129727) or acetone.

-

Solvent Evaporation: The organic solvent containing the crude extract is evaporated under reduced pressure to yield a concentrated residue.

-

Solvent-Solvent Extraction: The crude extract is further partitioned between an organic solvent (e.g., ethyl acetate) and water to remove water-soluble impurities. The organic phase, containing this compound, is collected.

-

Final Concentration: The organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield the crude this compound extract.

Purification of this compound

The crude extract is subjected to a series of chromatographic steps to isolate pure this compound.

-

Silica (B1680970) Gel Chromatography: The crude extract is first fractionated by column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed for the presence of this compound using a bioassay or thin-layer chromatography (TLC).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with this compound are pooled, concentrated, and further purified by RP-HPLC.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, is employed for elution.

-

Detection: Elution is monitored by UV detection at a wavelength determined by the chromophore of this compound.

-

-

Final Purification: The fractions containing pure this compound are collected, and the solvent is removed to yield the purified compound. The purity is assessed by analytical HPLC and spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

References

- 1. (+)-Sorangicin A: evolution of a viable synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]

- 4. Epothilons A and B: antifungal and cytotoxic compounds from Sorangium cellulosum (Myxobacteria). Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Sorangicin A: A Deep Dive into its Mechanism of Action on Eubacterial RNA Polymerase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sorangicin A, a natural product isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial RNA polymerase (RNAP).[1][2] This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound, with a particular focus on its distinct effects on both wild-type and rifampicin-resistant RNAP. This document details the binding site of this compound, its impact on the transcription cycle, and the structural basis for its activity. Furthermore, it presents quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel antibacterial agents and transcription inhibition.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for novel antibacterial agents with unique mechanisms of action. Eubacterial RNA polymerase, the enzyme responsible for transcription, is a clinically validated target for antibiotics, most notably the rifamycins.[3][4] this compound, a macrocyclic polyether, has emerged as a promising candidate due to its potent inhibitory activity against a broad spectrum of bacteria and its ability to overcome certain forms of rifampicin (B610482) resistance.[1][3] Understanding the detailed mechanism of this compound is crucial for its development as a therapeutic agent and for the rational design of next-generation RNAP inhibitors.

Mechanism of Action

Binding Site on RNA Polymerase

Structural studies, including X-ray crystallography, have revealed that this compound binds to a deep pocket within the β subunit of the eubacterial RNA polymerase.[5][6][7] This binding site is remarkably similar to that of rifampicin, with an almost complete overlap of their binding determinants.[5][6][7] Despite their distinct chemical structures, both molecules occupy the same hydrophobic pocket, which is located in the path of the elongating RNA transcript.[5]

Inhibition of Wild-Type RNA Polymerase

In wild-type eubacterial RNAP, this compound exhibits a mechanism of action analogous to that of rifampicin.[5][6] It does not prevent the initial binding of RNAP to promoter DNA to form an open promoter complex (RPo), nor does it inhibit the synthesis of the first phosphodiester bond.[1] Instead, this compound acts as a steric inhibitor, physically obstructing the path of the nascent RNA chain once it reaches a length of 2-3 nucleotides.[5][6] This blockage prevents the transition from the initial transcribing complex to the elongation complex, leading to the release of short, abortive RNA transcripts and halting productive transcription.[5][6]

Inhibition of Rifampicin-Resistant RNA Polymerase

A key feature of this compound is its activity against certain rifampicin-resistant RNAP mutants, particularly those with substitutions in the β subunit, such as the clinically prevalent S456L mutation in Mycobacterium tuberculosis.[3][4] In these resistant mutants, this compound employs a distinct and earlier mechanism of inhibition.[3][4] Instead of blocking RNA elongation, it prevents the proper formation of the open promoter complex.[3][4] Structural and biochemical data indicate that this compound traps the RNAP-promoter complex in a partially unwound intermediate state, blocking the template DNA strand from accessing the enzyme's active site.[3][4] This novel mechanism provides a new avenue for designing antibiotics that can overcome existing resistance to rifamycins.[3][4]

Quantitative Data

The inhibitory activity of this compound has been quantified using various biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Rifampicin against wild-type and a rifampicin-resistant mutant of RNAP from Mycobacterium tuberculosis and Mycobacterium smegmatis.

| Antibiotic | Organism | RNAP Genotype | IC50 (µM) |

| This compound | M. tuberculosis | Wild-Type | ~0.02 |

| Rifampicin | M. tuberculosis | Wild-Type | ~0.02 |

| This compound | M. tuberculosis | S456L Mutant | ~0.1 |

| Rifampicin | M. tuberculosis | S456L Mutant | >100 |

| This compound | M. smegmatis | Wild-Type | ~0.01 |

| Rifampicin | M. smegmatis | Wild-Type | ~0.01 |

| This compound | M. smegmatis | S447L Mutant | ~0.2 |

| Rifampicin | M. smegmatis | S447L Mutant | >300 |

Data compiled from Lilic et al., 2020.[3]

Experimental Protocols

The study of the this compound-RNAP interaction has employed a range of sophisticated biochemical and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Transcription Assay (Run-off Transcription)

This assay is used to measure the inhibitory effect of this compound on the synthesis of a full-length RNA transcript from a linear DNA template.

a. Materials:

-

Purified eubacterial RNA polymerase (holoenzyme)

-

Linear DNA template containing a strong promoter (e.g., T7 A1 promoter) followed by a transcription unit of a defined length.[6][8]

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), with one NTP radiolabeled (e.g., [α-³²P]UTP) for detection.[8]

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 8 M urea, 6-8% acrylamide)

-

Phosphorimager for visualization and quantification

b. Protocol:

-

Prepare reaction mixtures on ice. For each reaction, combine transcription buffer, DTT, and the DNA template.

-

Add varying concentrations of this compound (or vehicle control) to the respective tubes.

-

Add RNAP holoenzyme to each reaction and incubate at 37°C for 10-15 minutes to allow the formation of the open promoter complex.

-

Initiate transcription by adding the NTP mix (containing the radiolabeled NTP).

-

Allow the reaction to proceed at 37°C for 15-30 minutes.

-

Terminate the reactions by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA products by size on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager and quantify the intensity of the bands corresponding to the full-length "run-off" transcript and any abortive products.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the this compound-RNAP complex at atomic resolution.

a. Materials:

-

Highly purified and concentrated eubacterial RNAP (core enzyme)

-

This compound

-

Crystallization buffer components (salts, precipitants, buffering agents)

-

Cryoprotectant

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray source (synchrotron) and detector

b. Protocol:

-

Prepare a stable complex of RNAP and this compound by incubating the purified enzyme with an excess of the inhibitor.

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration) using a high-throughput robotic system.

-

Optimize promising crystallization "hits" by fine-tuning the conditions to obtain diffraction-quality crystals.

-

Harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain electron density maps.

-

Build and refine an atomic model of the this compound-RNAP complex into the electron density map.

-

Analyze the final structure to identify key interactions between this compound and the amino acid residues of the RNAP binding pocket.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is employed to visualize the structure of large and dynamic complexes like the RNAP-promoter-Sorangicin A complex in different functional states.

a. Materials:

-

Purified RNAP holoenzyme

-

Promoter DNA

-

This compound

-

EM grids (e.g., holey carbon grids)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission electron microscope with a direct electron detector

-

Image processing software

b. Protocol:

-

Assemble the RNAP-promoter-Sorangicin A complex by incubating the components under appropriate buffer conditions.

-

Apply a small volume of the sample to an EM grid.

-

Blot the grid to remove excess liquid, leaving a thin film of the sample.

-

Rapidly plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the complexes in a near-native state.

-

Transfer the frozen grid to the cryo-electron microscope.

-

Collect a large dataset of images (micrographs) of the individual particles at different orientations.

-

Use specialized software to pick the particles from the micrographs, align them, and classify them into different structural classes.

-

Reconstruct a three-dimensional density map from the classified particles.

-

Build and refine an atomic model into the cryo-EM map.

Conclusion

This compound is a potent inhibitor of eubacterial RNA polymerase with a multifaceted mechanism of action. Its ability to bind to the rifampicin binding pocket and inhibit transcription through a distinct mechanism in rifampicin-resistant mutants makes it a highly promising lead compound for the development of new antibiotics. The detailed understanding of its interaction with RNAP, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for structure-based drug design efforts aimed at combating antibiotic resistance. The continued investigation of this compound and its derivatives is a critical endeavor in the ongoing search for novel antibacterial therapies.

References

- 1. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]

- 7. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Run-off transcription - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangium cellulosum, a soil-dwelling myxobacterium, is a prolific producer of a diverse array of secondary metabolites with significant therapeutic potential. Among these is Sorangicin A, a complex polyketide with potent antibiotic properties. The efficient synthesis of this valuable compound is intrinsically linked to the bacterium's primary metabolism, which provides the essential building blocks and energy required for its complex biosynthetic pathway. This technical guide provides an in-depth exploration of the core metabolic pathways of S. cellulosum and their crucial role in the production of this compound. We will delve into the quantitative aspects of central carbon metabolism, outline key experimental protocols for its study, and visualize the intricate network of reactions that fuel the synthesis of this promising drug candidate.

The Central Metabolic Engine: Supplying Precursors for a Complex Polyketide

The biosynthesis of this compound, a trans-AT Type I polyketide, is a highly energy-intensive process that demands a significant flux of precursors from the central carbon metabolism. The intricate structure of this compound suggests that its backbone is assembled from acetate (B1210297) and propionate (B1217596) units, which are supplied in the form of acetyl-CoA and propionyl-CoA, respectively. These essential precursors are generated through the catabolism of carbon sources via several key metabolic pathways.

A foundational study of Sorangium cellulosum So ce56, grown on glucose and asparagine, has provided valuable quantitative insights into the functioning of its primary metabolism. While this data was not collected during active this compound production, it offers a crucial baseline for understanding the metabolic capabilities of this organism.

Glycolysis and the Pentose Phosphate Pathway: The Primary Carbon Breakdown Routes

Sorangium cellulosum utilizes both the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, and the Pentose Phosphate Pathway (PPP) for glucose catabolism. Metabolic flux analysis has revealed a nearly equal split in the utilization of these two pathways.

Table 1: Quantitative Fluxes in the Central Carbon Metabolism of Sorangium cellulosum So ce56

| Metabolic Pathway/Flux | Normalized Flux (%) | Precursor(s) Supplied for this compound Biosynthesis |

| Glucose Uptake | 100 | - |

| Glycolysis (EMP) | 51 | Acetyl-CoA |

| Pentose Phosphate Pathway (PPP) | 48 | NADPH |

| TCA Cycle | 118 | Acetyl-CoA, Succinyl-CoA |

Data adapted from a study on S. cellulosum So ce56 grown on glucose and asparagine. The fluxes are normalized to the glucose uptake rate.

The high flux through the PPP is particularly noteworthy as it is the primary source of NADPH, the reducing equivalent essential for the reductive steps in the polyketide biosynthesis pathway.

The Tricarboxylic Acid (TCA) Cycle: A Hub for Energy and Precursor Generation

The Tricarboxylic Acid (TCA) cycle in S. cellulosum is highly active, indicating a significant capacity for ATP generation to fuel cellular processes, including the energetically demanding synthesis of secondary metabolites.[1] Beyond its role in energy production, the TCA cycle also serves as a source of precursors. Succinyl-CoA, a TCA cycle intermediate, can be converted to propionyl-CoA through various metabolic routes, thus providing the propionate units required for the this compound backbone.

Biosynthesis of this compound: A Trans-AT Polyketide Synthase Pathway

This compound is synthesized by a Type I polyketide synthase (PKS) of the trans-AT type. This classification has significant implications for understanding its biosynthesis and the required precursors. The biosynthetic gene cluster for this compound has been identified, providing a roadmap for the enzymatic reactions involved in its assembly.

Experimental Protocols for Studying Primary Metabolism and this compound Production

A thorough understanding of the interplay between primary metabolism and this compound production requires robust experimental methodologies. The following sections provide an overview of key protocols.

Cultivation of Sorangium cellulosum for this compound Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. While specific media for high-yield this compound production are often proprietary, a general approach can be outlined based on the cultivation of S. cellulosum for the production of other polyketides.

Protocol: General Fermentation for Polyketide Production

-

Inoculum Preparation:

-

Grow Sorangium cellulosum on a suitable agar (B569324) medium, such as HS agar (0.4% glucose, 0.15% Casein peptone, 0.1% KNO₃, 0.1% MgSO₄·7H₂O, 0.008% NaFe-EDTA, 0.2% HEPES, 0.00625% K₂HPO₄, 0.0075% CaCl₂·2H₂O, 1.5% agar, pH 7.2).

-

Incubate at 30°C until sufficient growth is observed.

-

Use the agar culture to inoculate a seed culture in a suitable liquid medium.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture. A variety of production media have been used for myxobacteria, often containing complex carbon and nitrogen sources.

-

Incubate the production culture in a shaker at 30°C with vigorous agitation (e.g., 200 rpm).

-

Monitor the production of this compound over time using analytical techniques such as HPLC-MS.

-

Extraction and Quantification of this compound

Accurate quantification of this compound is essential for process optimization and research.

Protocol: this compound Extraction and HPLC-MS Quantification

-

Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation.

-

Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.

-

Extract the supernatant with an immiscible organic solvent like ethyl acetate.

-

Combine the organic extracts and evaporate to dryness.

-

-

Quantification:

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the extract using reverse-phase HPLC coupled with mass spectrometry (LC-MS).

-

Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Quantify this compound by comparing the peak area to a standard curve of purified this compound.

-

Analysis of Intracellular Acyl-CoA Pools

Understanding the availability of precursors requires the quantification of intracellular acyl-CoA pools. This is a challenging analysis due to the low abundance and instability of these molecules.

Protocol: Extraction and Analysis of Acyl-CoAs

-

Quenching and Extraction:

-

Rapidly quench metabolic activity by mixing a known amount of cell culture with a cold solvent, such as a methanol/water mixture.

-

Lyse the cells and extract the acyl-CoAs using a suitable protocol, often involving solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted acyl-CoAs using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a suitable column and gradient to separate the different acyl-CoA species.

-

Quantify the individual acyl-CoAs using multiple reaction monitoring (MRM) with stable isotope-labeled internal standards.

-

Regulatory Networks: Orchestrating Primary and Secondary Metabolism

The production of secondary metabolites like this compound is tightly regulated to coordinate with the overall physiological state of the cell. While specific regulators of this compound biosynthesis are yet to be fully elucidated, studies on other secondary metabolites in S. cellulosum have identified key regulatory proteins. For instance, the nitrogen-responsive transcriptional regulator NtcA has been shown to act as a negative regulator of chivosazol and etnangien (B1257903) production. This suggests that nutrient availability, sensed through primary metabolic pathways, can directly influence the expression of secondary metabolite biosynthetic gene clusters.

Future Directions and Conclusion

The study of the primary metabolism of Sorangium cellulosum in the context of this compound production is a burgeoning field with significant potential for enhancing the production of this valuable antibiotic. While a foundational understanding of the central carbon metabolism exists, further research is needed to delineate the precise metabolic fluxes during active this compound synthesis. The application of 13C-metabolic flux analysis during fermentation will be instrumental in identifying key metabolic nodes and potential bottlenecks in precursor supply.

This technical guide has provided a comprehensive overview of the current knowledge of the primary metabolism of S. cellulosum and its relevance to this compound production. The provided data, diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals seeking to harness the biosynthetic potential of this remarkable microorganism. A deeper understanding of the intricate interplay between primary and secondary metabolism will undoubtedly pave the way for the development of optimized production strategies for this compound and other valuable natural products from Sorangium cellulosum.

References

Sorangicin A: A Technical Guide to its Chemical Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorangicin A, a potent macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention due to its unique structural features and its mechanism of action as a bacterial RNA polymerase inhibitor. This technical guide provides an in-depth exploration of the chemical structure and intricate stereochemistry of this compound. It details the key synthetic strategies that have been employed in its total synthesis, with a focus on the experimental protocols for the cornerstone reactions. Furthermore, this guide presents a comprehensive summary of its spectroscopic and physical data, and visualizes its mechanism of action through a detailed signaling pathway diagram.

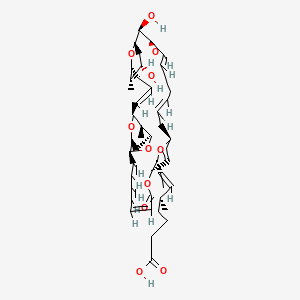

Chemical Structure and Stereochemistry

This compound is a complex 31-membered macrocyclic lactone characterized by the presence of 15 stereogenic centers, a distinctive dioxabicyclo[3.2.1]octane core, and a rare and sensitive (Z,Z,E)-trienoate system.[1] Its molecular formula is C₄₇H₆₆O₁₁. The absolute stereochemistry of this compound has been unequivocally established through extensive NMR spectroscopy and confirmed by X-ray crystallography.

The intricate three-dimensional arrangement of its chiral centers and the geometry of its numerous double bonds are crucial for its potent biological activity.

Core Structural Features

-

Macrocyclic Lactone: A 31-membered ring forms the backbone of the molecule.

-

Dioxabicyclo[3.2.1]octane: This bicyclic ether moiety is a signature structural element.

-

(Z,Z,E)-trienoate: This conjugated system is a rare and synthetically challenging feature.

-

Fifteen Stereogenic Centers: The molecule possesses a high degree of stereochemical complexity.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, crucial for its identification and characterization.

Table 1: Physicochemical Properties of (+)-Sorangicin A

| Property | Value | Reference |

| Molecular Formula | C₄₇H₆₆O₁₁ | |

| Molecular Weight | 807.0 g/mol | |

| Optical Rotation | [α]D¹⁹ +56 (c 0.06, MeOH) | [Smith et al., J. Am. Chem. Soc. 2009] |

| [α]D²² +60.9 (c 0.7, MeOH) | [Literature Value] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for (+)-Sorangicin A

Data extracted from the supporting information of Smith et al., J. Am. Chem. Soc. 2009, 131, 12109-12111.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| ... | ... | ... |

| [This section would be populated with the detailed NMR data from the supplementary information of the primary literature once accessed] | ||

| ... | ... | ... |

(Note: The complete and detailed NMR data table will be populated upon obtaining the full supplementary information from the cited primary literature.)

Total Synthesis of (+)-Sorangicin A

The total synthesis of (+)-Sorangicin A was a landmark achievement in organic chemistry, successfully accomplished by the research group of Amos B. Smith III.[2][3] The synthesis is characterized by a highly convergent strategy, involving the preparation of several complex fragments that are subsequently coupled to construct the macrocyclic core. Key reactions in this synthesis include the Julia-Kociénski olefination, the Stille coupling, and the Mukaiyama macrolactonization.

Key Experimental Protocols

The following are generalized protocols for the key reactions employed in the total synthesis of this compound, based on established methodologies and adapted from the synthetic route described by Smith and coworkers.

This reaction is pivotal for the stereoselective formation of carbon-carbon double bonds. In the synthesis of this compound, it was used to couple key fragments of the molecule.

General Protocol:

-

To a solution of the appropriate sulfone in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) is added dropwise.

-

The resulting solution is stirred for a defined period (e.g., 30-60 minutes) to ensure complete deprotonation.

-

A solution of the aldehyde partner in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is allowed to proceed at low temperature until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction used to form a carbon-carbon bond between an organotin compound and an organic halide or triflate. This reaction was instrumental in constructing the sensitive (Z,Z,E)-trienoate system of this compound.

General Protocol:

-

To a degassed solution of the vinyl iodide and the organostannane in a suitable solvent (e.g., anhydrous DMF or THF) is added a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂ (dba)₃) and a ligand (e.g., PPh₃ or AsPh₃).

-

A copper(I) salt (e.g., CuI) can be added as a co-catalyst to facilitate the reaction.

-

The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) under an inert atmosphere and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent.

-

The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The residue is purified by flash chromatography to yield the desired coupled product.

This reaction is a powerful method for the formation of large-ring lactones from the corresponding hydroxy acids. It was the key step in closing the 31-membered macrocycle of this compound.

General Protocol:

-

A solution of the seco-acid (the linear hydroxy acid precursor) in a non-polar solvent (e.g., dichloromethane (B109758) or toluene) is added slowly via syringe pump over a period of several hours to a refluxing solution of a macrolactonization reagent, such as 2-chloro-1-methylpyridinium (B1202621) iodide, and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a large volume of the same solvent.

-

The slow addition under high dilution conditions is crucial to favor the intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete cyclization.

-

The reaction is then cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the macrolactone.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibiotic effect by specifically inhibiting bacterial RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA.[4] This inhibition is achieved through a steric hindrance mechanism.

This compound binds to a deep and conserved pocket on the β subunit of RNA polymerase.[5][6] This binding site is located in the path of the elongating RNA transcript. By occupying this pocket, this compound physically blocks the progression of the nascent RNA chain beyond a length of 2-3 nucleotides, thereby halting transcription and ultimately leading to bacterial cell death.[7]

Interestingly, while this compound and the well-known antibiotic rifampicin (B610482) bind to the same pocket, this compound has been shown to be effective against some rifampicin-resistant bacterial strains. This is attributed to a different mechanism of inhibition in these mutants, where this compound prevents the unwinding of the promoter DNA, a crucial initial step in transcription.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on bacterial RNA polymerase.

Caption: Inhibition of RNA polymerase by this compound.

Experimental Workflow for Determining Inhibitory Activity

The following diagram outlines a typical experimental workflow to assess the inhibitory activity of this compound on bacterial RNA polymerase.

Caption: Workflow for in vitro transcription inhibition assay.

Conclusion

This compound remains a molecule of significant interest to the scientific community, not only for its potential as a therapeutic agent but also as a challenging target for total synthesis. Its complex stereochemistry and unique structural motifs have spurred the development of innovative synthetic strategies. A thorough understanding of its structure, stereochemistry, and mechanism of action is paramount for the design and development of novel analogs with improved pharmacological properties and the potential to combat antibiotic resistance. This guide provides a foundational resource for researchers dedicated to advancing the study of this remarkable natural product.

References

- 1. Total Synthesis of (+)-Sorangicin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-sorangicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total Synthesis of this compound by Smith [organic-chemistry.org]

- 4. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]

- 7. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Sorangicin A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a macrocyclic polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. Its unique mechanism of action, involving the inhibition of bacterial RNA polymerase, and its efficacy against certain drug-resistant strains, make it a compound of significant interest in the field of antibiotic research and development. This technical guide provides an in-depth overview of the biological activity spectrum of this compound against Gram-positive bacteria, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols, and a visualization of its mechanism of action.

Data Presentation: In Vitro Activity of this compound

This compound exhibits a narrow spectrum of activity, with potent inhibition of a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive species. The data indicates that this compound is highly active, with MICs generally falling in the range of 0.01 to 0.1 µg/mL for susceptible organisms.[1]

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Newman | 0.016 | [2] |

| Mycobacterium tuberculosis | H37Rv | 0.015 | [3] |

| Gram-positive bacteria (general) | Multiple | 0.01 - 0.1 | [1] |

Note: This table is a compilation of available data and may not be exhaustive. The activity of this compound can vary depending on the specific strain and the testing methodology used.

Mechanism of Action

This compound exerts its bactericidal effect by specifically targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] Structural and functional analyses have revealed that this compound binds to a pocket on the β-subunit of RNAP, the same binding site as the rifamycin (B1679328) class of antibiotics.[4][5] By occupying this pocket, this compound physically obstructs the path of the elongating RNA transcript, effectively halting transcription at a length of 2-3 nucleotides.[4][5]

A key feature of this compound is its conformational flexibility, which allows it to adapt to changes in the binding pocket of RNAP. This flexibility is believed to be the reason for its activity against some rifampicin-resistant bacterial strains that have mutations in the RNAP β-subunit.[4]

Interestingly, in rifampicin-resistant Mycobacterium tuberculosis strains with the S456L mutation in RNAP, this compound employs a different inhibitory mechanism. Instead of blocking RNA translocation, it prevents the transition of the promoter DNA from a partially unwound to a fully open state, thereby blocking the template-strand DNA from reaching the active site of the enzyme.[3][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of this compound against Gram-positive bacteria, based on standard broth microdilution methods.[7][8][9]

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to a high concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at twice the highest concentration to be tested.

2. Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the working this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.

3. Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

-

Include a growth control well containing only the bacterial inoculum and broth (no this compound).

-

Incubate the plate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Transcription Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on bacterial RNA polymerase in vitro.[10][11]

1. Reaction Components:

-

Purified bacterial RNA polymerase holoenzyme

-

Linear DNA template containing a promoter sequence

-

Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP) for detection

-

Transcription buffer (containing MgCl₂, KCl, Tris-HCl, DTT)

-

This compound at various concentrations

2. Assay Procedure:

-

Pre-incubate the RNA polymerase holoenzyme with the DNA template in the transcription buffer at 37°C to allow for the formation of the open promoter complex.

-

Add this compound at the desired concentrations to the reaction mixture and incubate for a short period.

-

Initiate the transcription reaction by adding the NTP mix.

-

Allow the reaction to proceed for a defined time at 37°C.

-

Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

3. Analysis of Transcripts:

-

Denature the RNA transcripts by heating.

-

Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled transcripts by autoradiography.

-

The inhibition of transcription will be observed as a decrease in the amount of full-length RNA transcript in the presence of this compound.

Conclusion

This compound is a potent inhibitor of Gram-positive bacteria with a well-defined mechanism of action targeting bacterial RNA polymerase. Its ability to overcome some forms of rifampicin (B610482) resistance makes it a promising candidate for further investigation and development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further studies are warranted to expand the knowledge of its activity spectrum against a wider range of clinical isolates and to optimize its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

- 1. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Drug Administration Routes on the In Vivo Efficacy of the Natural Product this compound Using a Staphylococcus aureus Infection Model in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Sorangicin A: A Technical Guide to a Novel Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorangicin A, a complex macrolide antibiotic isolated from the myxobacterium Sorangium cellulosum, represents a promising candidate in the fight against antimicrobial resistance. Its potent and specific inhibition of bacterial RNA polymerase (RNAP), a validated and essential drug target, distinguishes it from many existing antibiotic classes. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, antimicrobial spectrum, and key experimental methodologies for its characterization. Detailed protocols for essential assays and visualizations of its molecular interactions and experimental workflows are presented to facilitate further research and development of this novel therapeutic agent.

Introduction

The relentless rise of antibiotic-resistant pathogens constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a structurally intricate macrolide polyether, has emerged as a compelling lead compound.[1] First isolated from the fermentation broth of Sorangium cellulosum, this compound demonstrates remarkable potency against a broad range of bacteria, including clinically important pathogens.[1] This document serves as a comprehensive technical resource for researchers and drug development professionals engaged in the exploration of this compound and its therapeutic potential.

Physicochemical Properties

This compound is a macrocyclic lactone with a complex molecular architecture, including a signature dioxabicyclo[3.2.1]octane core.[1] Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄₇H₆₆O₁₁ |

| Molecular Weight | 807.0 g/mol |

| CAS Number | 100415-25-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents |

Antimicrobial Spectrum and Potency

This compound exhibits potent activity against a wide array of Gram-positive and some Gram-negative bacteria. Its Minimum Inhibitory Concentrations (MICs) against various clinically relevant strains are summarized below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 0.01 - 0.3 | [1] |

| Escherichia coli | 3 - 25 | [1] |

| Mycobacterium tuberculosis | Potent activity reported | [2][3] |

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), a multi-subunit enzyme essential for transcription.[4][5] this compound exerts its inhibitory effect through a mechanism distinct from that of many other RNAP inhibitors, although it shares a binding pocket with rifampicin (B610482).[2][4]

Binding Site and Interaction with RNAP

Structural studies have revealed that this compound binds to a deep pocket within the β subunit of bacterial RNAP.[4][5] This binding site is located within the DNA/RNA channel and is in close proximity to the RNAP active center.[6] The interaction is characterized by a network of hydrogen bonds and hydrophobic contacts, leading to a stable drug-enzyme complex.

Inhibition of Transcription Initiation and Elongation

This compound inhibits the initiation phase of transcription.[4] Specifically, it allows the formation of the initial phosphodiester bonds but physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides.[4][7] This steric hindrance prevents the transition from a transcription initiation complex to an elongation complex, effectively halting gene expression.[8]

Interestingly, in rifampicin-resistant RNAP mutants with specific alterations (e.g., S456L in M. tuberculosis), this compound employs a different inhibitory mechanism. It blocks an earlier step in transcription initiation by preventing the unwinding of promoter DNA, thereby inhibiting the formation of the open promoter complex.[2][3] This dual mechanism of action suggests its potential to overcome certain forms of rifampicin resistance.

Signaling Pathway of this compound Action

References

- 1. (+)-Sorangicin A: evolution of a viable synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]

- 8. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Assembly Line: A Technical Guide to the Biosynthesis of Sorangicin A in Myxobacteria

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, has garnered significant interest for its unique mode of action targeting bacterial RNA polymerase.[1] Despite its therapeutic potential, a comprehensive understanding of its biosynthesis remains largely uncharted in publicly available literature. This technical guide synthesizes the current knowledge surrounding the this compound biosynthetic pathway, drawing from genomic data and parallels with other myxobacterial secondary metabolite systems. While specific quantitative data and detailed experimental protocols for this compound are not extensively documented, this guide provides a foundational framework for researchers by detailing the genetic blueprint, proposing a biosynthetic pathway, and outlining adaptable experimental methodologies.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The production of this compound is orchestrated by a large, intricate biosynthetic gene cluster (BGC) identified as BGC0000184 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database.[2] This cluster, found in Sorangium cellulosum, is classified as a trans-AT Type I polyketide synthase (PKS) system. This classification is crucial as it dictates the modular nature of the enzymatic machinery and the mechanism of precursor incorporation.

The sor gene cluster spans a significant portion of the genome and comprises a series of genes encoding the core PKS enzymes, tailoring enzymes, and putative regulatory and transport proteins. A summary of the key genes and their predicted functions based on homology is presented in Table 1.

| Gene | Predicted Function | Role in Biosynthesis |

| Core PKS Genes | ||

| sorA | Polyketide Synthase | Core polyketide chain elongation |

| sorB | Polyketide Synthase | Core polyketide chain elongation |

| sorC | Polyketide Synthase | Core polyketide chain elongation |

| sorD | Polyketide Synthase | Core polyketide chain elongation |

| sorE | Polyketide Synthase | Core polyketide chain elongation |

| Tailoring Enzymes | ||

| sorF | Methyltransferase | Post-PKS modification (methylation) |

| sorG | Oxidoreductase | Post-PKS modification (oxidation/reduction) |

| sorH | Acyltransferase | Trans-acting acyltransferase, loading of extender units |

| sorI | Dehydratase | Post-PKS modification (dehydration) |

| Regulatory & Transport Genes | ||

| sorR | Transcriptional Regulator | Putative regulation of gene cluster expression |

| sorT | ABC Transporter | Putative export of this compound |

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Putative Functions. (Data derived from MIBiG entry BGC0000184[2])

The Proposed Biosynthetic Pathway of this compound

Based on the genetic information from the sor gene cluster and the known structure of this compound, a biosynthetic pathway can be proposed. The assembly of the polyketide backbone is a multi-step process catalyzed by the modular Type I PKS enzymes. As a trans-AT PKS system, a discrete acyltransferase (likely SorH) is responsible for loading the appropriate extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

The following DOT script visualizes the proposed biosynthetic pathway of this compound, illustrating the flow from precursor molecules through the PKS assembly line and subsequent tailoring reactions.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis: A Hypothetical Model

The expression of secondary metabolite biosynthetic gene clusters in myxobacteria is tightly regulated in response to various environmental and developmental cues. While the specific regulatory network governing this compound production is unknown, a general model can be proposed based on known myxobacterial regulatory systems. This often involves a hierarchical cascade of signaling proteins, including transcriptional regulators that directly bind to promoter regions within the gene cluster.

The sor cluster contains a putative transcriptional regulator, sorR, which likely plays a key role in controlling the expression of the biosynthetic genes. The activity of SorR may be modulated by upstream signaling pathways that sense nutrient limitation, cell density (quorum sensing), or other stress signals.

The following DOT script illustrates a hypothetical signaling pathway for the regulation of the sor gene cluster.

Caption: Hypothetical regulatory pathway for this compound biosynthesis.

Experimental Protocols for Investigating this compound Biosynthesis

Direct experimental investigation of the this compound biosynthetic pathway is necessary to validate the proposed model and to gain a deeper understanding of the enzymatic mechanisms. Due to the limited availability of specific protocols for this compound, the following sections provide detailed, adaptable methodologies for key experiments based on established techniques for other myxobacterial systems.

Gene Knockout via Homologous Recombination in Sorangium cellulosum

This protocol describes a general method for creating a targeted gene deletion in S. cellulosum to investigate the function of a specific gene in the sor cluster.

Workflow Diagram:

Caption: Workflow for gene knockout in Sorangium cellulosum.

Methodology:

-

Construction of the Knockout Plasmid:

-

Amplify by PCR two fragments of ~1-1.5 kb flanking the target gene from S. cellulosum genomic DNA. These are the upstream and downstream homology arms.

-

Clone the two homology arms into a suicide vector (e.g., pK18mobsacB) on either side of a selectable marker (e.g., a kanamycin (B1662678) resistance gene). The sacB gene provides a counter-selection marker.

-

Verify the final construct by restriction digest and sequencing.

-

-

Introduction into E. coli S17-1:

-

Transform the constructed knockout plasmid into the donor E. coli strain S17-1, which contains the necessary machinery for conjugal transfer.

-

-

Conjugation with Sorangium cellulosum:

-

Grow cultures of E. coli S17-1 carrying the knockout plasmid and the recipient S. cellulosum to mid-log phase.

-

Mix the donor and recipient cells in a 1:1 ratio, spot onto a suitable mating agar (B569324) plate, and incubate overnight.

-

-

Selection for Single Crossover Events:

-

Harvest the cells from the mating plate and resuspend in liquid medium.

-

Plate the cell suspension onto agar plates containing an antibiotic to select against the E. coli donor (e.g., nalidixic acid) and the antibiotic corresponding to the resistance marker on the plasmid (e.g., kanamycin).

-

Incubate until resistant colonies appear. These are putative single crossover integrants.

-

-

Selection for Double Crossover Events:

-

Inoculate single crossover colonies into liquid medium without selection and grow for several generations to allow for the second crossover event to occur.

-

Plate serial dilutions of the culture onto agar plates containing sucrose (B13894) (for counter-selection via sacB) and no antibiotic.

-

Colonies that grow on sucrose plates are likely to be either wild-type revertants or the desired double crossover mutants.

-

-

Verification of Gene Deletion:

-

Perform colony PCR on the sucrose-resistant colonies using primers that anneal outside the homology arms and primers internal to the deleted gene.

-

The desired knockout mutants will yield a smaller PCR product with the flanking primers and no product with the internal primers.

-

Confirm the deletion by Southern blot analysis or sequencing of the PCR product.

-

Heterologous Expression of the sor Gene Cluster

Heterologous expression in a more genetically tractable host can facilitate the study of the biosynthetic pathway and potentially increase the yield of this compound.

Workflow Diagram:

Caption: Workflow for heterologous expression of a biosynthetic gene cluster.

Methodology:

-

Isolation and Cloning of the Biosynthetic Gene Cluster:

-

Construct a cosmid or BAC library of S. cellulosum genomic DNA.

-

Screen the library by colony hybridization using probes designed from the known sequences of the sor genes.

-

Identify and isolate overlapping cosmids/BACs that cover the entire sor gene cluster.

-

Alternatively, use TAR (Transformation-Associated Recombination) cloning in yeast to directly clone the entire BGC from genomic DNA.

-

-

Transfer to an Expression Host:

-

Choose a suitable heterologous host, such as Myxococcus xanthus or a fast-growing Streptomyces species.

-

Introduce the cosmid/BAC containing the sor gene cluster into the chosen host via protoplast transformation or conjugation.

-

-

Induction of Gene Expression:

-

If the BGC is cloned into an inducible expression vector, add the appropriate inducer to the culture medium.

-

Optimize fermentation conditions (media composition, temperature, pH) to promote the production of this compound.

-

-

Analysis of Metabolite Production:

-

Extract the secondary metabolites from the culture broth and cell biomass using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to detect the presence of this compound and any related intermediates or shunt products.

-

Compare the retention time and mass spectrum with an authentic standard of this compound.

-

Quantitative Data: The Missing Pieces

A thorough search of the scientific literature did not yield specific quantitative data regarding the biosynthesis of this compound. This includes:

-

Enzyme Kinetics: No published values for the kinetic parameters (Km, kcat) of the PKS modules or tailoring enzymes in the this compound pathway were found.

-

Precursor Incorporation Rates: Studies involving feeding of isotopically labeled precursors to determine the origin of the carbon backbone and the efficiency of precursor incorporation have not been reported for this compound.

-

Production Yields: While the production of other myxobacterial metabolites has been quantified, specific titers for this compound from S. cellulosum fermentations are not available in the public domain.

The absence of this data highlights a significant gap in our understanding of this compound biosynthesis and presents a clear opportunity for future research in this area.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Sorangium cellulosum represents a fascinating and complex example of myxobacterial secondary metabolism. While the genetic blueprint is available through the sequenced gene cluster, the functional characterization of the enzymes, the quantitative aspects of the pathway, and the specific regulatory networks remain to be elucidated. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the intricacies of this compound biosynthesis. Future work should focus on the in vitro reconstitution of the PKS modules, characterization of the tailoring enzymes, and the identification of the specific regulatory elements and signaling pathways that control the expression of the sor gene cluster. Such studies will not only deepen our fundamental understanding of this important antibiotic's production but also pave the way for bioengineering approaches to improve its yield and generate novel, therapeutically valuable analogs.

References

Sorangicin A: A Technical Guide to Its Bacterial Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorangicin A, a macrolide polyether antibiotic isolated from the myxobacterium Sorangium cellulosum, is a potent inhibitor of eubacterial transcription.[1][2][3] Its efficacy against a range of bacteria, including rifampicin-resistant strains of Mycobacterium tuberculosis, has made it a subject of significant interest in the field of antibiotic research and development.[4][5] This technical guide provides an in-depth overview of the identification and characterization of the molecular target of this compound in bacteria, detailing the experimental methodologies employed and presenting key quantitative data.

The Molecular Target: Bacterial RNA Polymerase

The definitive molecular target of this compound in bacteria is the DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[2][6][7] this compound specifically inhibits the initiation of transcription, preventing the synthesis of RNA chains.[2][7] It has been demonstrated to be a specific inhibitor of eubacterial RNAP, showing no activity against eukaryotic RNA polymerases.[1][3]

Binding Site on the β Subunit

Structural and genetic studies have precisely located the binding site of this compound to the β subunit of the bacterial RNA polymerase.[1][3][8] Remarkably, it occupies the same binding pocket as rifampicin (B610482) (Rif), a well-characterized ansamycin (B12435341) antibiotic that also targets RNAP.[1][3][4][5][9] Despite their structural differences, this compound and rifampicin share a significant overlap in their binding determinants on the RNAP β subunit.[1][3] This shared binding site explains the observed cross-resistance between the two antibiotics.[6][10]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.

| Bacterial Species | MIC (µg/mL) |

| Gram-positive bacteria (general) | 0.01 - 0.1 |

| Mycobacteria (general) | 0.01 - 0.1 |

| Gram-negative bacteria (general) | 3 - 30 |

Data sourced from Irschik et al., 1987.[2][7]

Experimental Protocols for Target Identification

The identification of RNA polymerase as the molecular target of this compound was achieved through a combination of genetic, biochemical, and structural biology techniques.

Genetic Analysis of Resistant Mutants

A primary method for identifying the target of an antibiotic is to characterize mutations that confer resistance.

Methodology:

-

Isolation of Resistant Mutants: Bacterial cultures (e.g., Escherichia coli) are exposed to sub-lethal concentrations of this compound to select for spontaneous resistant mutants.

-

Genetic Mapping: The mutations responsible for resistance are mapped to the bacterial chromosome. In the case of this compound, these mutations were consistently found to be within the rpoB gene, which encodes the β subunit of RNA polymerase.[6]

-

Cross-Resistance Analysis: The this compound-resistant mutants are tested for their susceptibility to other antibiotics, such as rifampicin. The observation of partial cross-resistance, where mutants resistant to this compound also show decreased sensitivity to rifampicin, strongly suggested a common or overlapping target.[6][10]

In Vitro Transcription Assays

Biochemical assays directly measure the effect of the compound on the activity of the purified target enzyme.

Methodology:

-

Purification of RNA Polymerase: RNA polymerase is purified from susceptible bacterial strains.

-

Transcription Reaction: An in vitro transcription reaction is set up containing the purified RNAP, a DNA template with a specific promoter, and ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled for detection.

-

Inhibition Assay: this compound is added to the reaction at varying concentrations. The synthesis of RNA transcripts is measured by quantifying the incorporation of the radiolabeled rNTP into RNA.

-

Mechanism of Inhibition Analysis: By adding this compound at different stages of the transcription process (before or after initiation), it was determined that the antibiotic inhibits the initiation of transcription but not the elongation of already initiated RNA chains.[2][7] This is demonstrated by the decrease in full-length RNA transcripts and a build-up of short, abortive RNA products of 2-3 nucleotides in length.[1][5][8]

X-ray Crystallography of the this compound-RNAP Complex

Structural biology provides a high-resolution view of the drug-target interaction.

Methodology:

-

Crystallization: The purified bacterial RNA polymerase is co-crystallized with this compound.

-

X-ray Diffraction: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is used to calculate the electron density map and build a three-dimensional atomic model of the RNAP-Sorangicin A complex.

-

Binding Site Analysis: The model reveals the precise location of this compound within the RNAP structure, confirming its binding to the rifampicin-binding pocket on the β subunit and detailing the specific amino acid residues involved in the interaction.[1][3]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been employed to study the interaction of this compound with both wild-type and rifampicin-resistant RNAP from Mycobacterium tuberculosis.[4]

Methodology:

-

Sample Preparation: The RNAP-Sorangicin A complex is rapidly frozen in a thin layer of vitreous ice.

-

Electron Microscopy: The frozen sample is imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

-

Mechanistic Insights: This technique has been instrumental in revealing how this compound can inhibit rifampicin-resistant RNAP through a different mechanism, by blocking the template-strand DNA from reaching the active site.[4][11]

Visualizations

Experimental Workflow for this compound Target Identification

Caption: Workflow for the identification of RNA polymerase as the target of this compound.

Mechanism of Action of this compound on Wild-Type RNAP

Caption: this compound inhibits transcription by sterically blocking the nascent RNA chain.

Conclusion

The identification of bacterial RNA polymerase as the molecular target of this compound is a well-established finding supported by a robust body of evidence from genetic, biochemical, and structural studies. Its unique ability to inhibit some rifampicin-resistant RNAP mutants highlights its potential as a scaffold for the development of new antibiotics to combat drug-resistant bacterial infections.[4][12] The detailed understanding of its mechanism of action provides a solid foundation for future drug design and optimization efforts.

References

- 1. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase | The EMBO Journal [link.springer.com]

- 2. The sorangicins, novel and powerful inhibitors of eubacterial RNA polymerase isolated from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Resistance of Escherichia coli to rifampicin and this compound--a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. THE SORANGICINS, NOVEL AND POWERFUL INHIBITORS OF EUBACTERIAL RNA POLYMERASE ISOLATED FROM MYXOBACTERIA [jstage.jst.go.jp]

- 8. Structural, functional, and genetic analysis of sorangicin inhibition of bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial Transcription as a Target for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. The antibiotic this compound inhibits promoter DNA unwinding in a Mycobacterium tuberculosis rifampicin-resistant RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Early-Stage Research on Sorangicin A Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorangicin A, a potent macrolide antibiotic produced by the myxobacterium Sorangium cellulosum, represents a promising scaffold for the development of novel antibacterial agents. Its unique mechanism of action, involving the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), and its activity against rifampicin-resistant strains make it a compelling target for further investigation. This technical guide provides an in-depth overview of the core aspects of early-stage research on this compound derivatives and analogues, including synthetic strategies, biological evaluation protocols, and key structure-activity relationship (SAR) insights. While extensive quantitative data on a wide range of this compound derivatives is not yet publicly available, this guide outlines the established methodologies and foundational knowledge required to initiate and advance such a research program.

The this compound Core: A Platform for Novel Antibiotics

This compound is a complex macrolide characterized by a 31-membered lactone ring containing several stereogenic centers, a signature dioxabicyclo[3.2.1]octane core, and a rare (Z,Z,E)-trienoate linkage.[1] It exhibits potent activity against a broad spectrum of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 0.01–0.3 µg/mL, and also inhibits Gram-negative bacteria at higher concentrations (3–25 μg/mL).[1]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound exerts its antibacterial effect by binding to the β-subunit of bacterial RNAP, the same pocket targeted by the rifamycin (B1679328) class of antibiotics.[2] Despite this shared binding site, this compound and rifampicin (B610482) are structurally unrelated.[2] Both antibiotics function by physically blocking the path of the elongating RNA transcript at a length of 2-3 nucleotides, thereby inhibiting transcription initiation.[2] Notably, this compound has demonstrated the ability to inhibit some rifampicin-resistant RNAP mutants, suggesting that its conformational flexibility may allow it to adapt to changes in the binding pocket.[2] This characteristic is a key driver for the development of this compound analogues to combat drug-resistant bacteria.

Synthetic Strategies for this compound and its Analogues

The total synthesis of this compound is a complex undertaking that has been achieved through multi-step sequences. These synthetic routes provide a roadmap for the generation of derivatives and analogues by allowing for the modification of advanced intermediates or the introduction of non-natural building blocks.

Key Synthetic Approaches

The total synthesis of (+)-Sorangicin A has been accomplished, with key strategies including:

-

Convergent Synthesis: The molecule is typically assembled from several complex fragments, which are synthesized independently and then coupled together in the later stages. Common fragments include the dioxabicyclo[3.2.1]octane core, a tetrahydropyran (B127337) unit, and a dihydropyran moiety.[1]

-

Julia-Kociénski Olefination: This reaction is frequently employed to form the trans-disubstituted double bonds that link the major fragments of the molecule.[1]

-

Stille Coupling: A modified Stille protocol has been used to introduce the sensitive (Z,Z,E)-trienoate side chain.[1]

-

Mukaiyama Macrolactonization: This method is used to close the large 31-membered ring in the final stages of the synthesis.[1]

Generating Derivatives: A Semi-Synthetic and Synthetic Approach

While the total synthesis of each analogue is impractical for initial SAR studies, a combination of semi-synthesis from the natural product and the synthesis of simplified analogues can be employed.

-

Semi-synthesis: Modification of the natural this compound molecule can be performed on its reactive functional groups. Key sites for modification include:

-